REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:8]=[O:9])[O:6][CH:7]=1.[C:12]([Mg]Br)#[CH:13].C(=O)(O)[O-].[Na+]>O1CCCC1>[F:11][C:2]([F:10])([F:1])[C:3]1[CH:4]=[C:5]([CH:8]([OH:9])[C:12]#[CH:13])[O:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(OC1)C=O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ethynylmagnesium bromide
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(OC1)C(C#C)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |